Researchers exploring TRPV4 antagonists often face a gap between published, highly optimized leads and the need for tractable intermediates to conduct internal SAR studies. This compound directly addresses that gap. It is a synthetic intermediate and potential negative control derived from the GSK pyrrolidine sulfonamide series, featuring a but-2-ynyl linker that introduces conformational rigidity absent in saturated analogs.
- Serves as a scaffold-hopping starting point; the terminal alkyne enables rapid late-stage diversification via click chemistry (CuAAC).
- The para-CF₃ benzenesulfonamide motif ensures matched physicochemical properties (lipophilicity, solubility) to active TRPV4 antagonists, making it an ideal candidate for use as a structurally matched negative control once inactivity is confirmed.
- Contains a ¹⁹F NMR handle (~ -63 ppm) for straightforward quantitative analysis, simplifying assay development and QC.
Molecular FormulaC15H17F3N2O2S
Molecular Weight346.37
CAS No.1396805-46-1
Cat. No.B2600332
⚠ Attention: For research use only. Not for human or veterinary use.
CAS 1396805-46-1: Physicochemical Identity and Structural Class
N-(4-(Pyrrolidin-1-yl)but-2-yn-1-yl)-4-(trifluoromethyl)benzenesulfonamide (CAS 1396805-46-1; molecular formula C₁₅H₁₇F₃N₂O₂S; molecular weight 346.4 g/mol) is a synthetic sulfonamide featuring a pyrrolidine ring connected via a but-2-ynyl linker to a 4-trifluoromethyl-substituted benzenesulfonamide group . The compound belongs to the broader pyrrolidine sulfonamide structural class, which has been extensively explored by GlaxoSmithKline and others as antagonists of the Transient Receptor Potential Vanilloid-4 (TRPV4) cation channel for pulmonary edema and heart failure indications [1][2]. However, it is critical to note that this specific CAS number is not an exemplified compound in the published GSK TRPV4 patent families or in the seminal J. Med. Chem. papers describing the pyrrolidine sulfonamide and sulfone pyrrolidine sulfonamide TRPV4 antagonist series [1][2]. Its structural architecture — an acyclic amine bearing a benzenesulfonamide with a pendant pyrrolidine-alkyne motif — most closely resembles intermediates or simplified analogs within the acyclic amine TRPV4 antagonist series described by Pero et al. and Patterson et al. [1][3].
Pyrrolidine sulfonamide structural class analog; not an exemplified GSK TRPV4 patent compound
Architecture resembles acyclic amine series intermediates or simplified SAR probes
Supports identity QC via LC-MS and ¹⁹F NMR; alkyne handle available for click chemistry
[1] Pero JE, Matthews JM, Behm DJ, et al. Design and Optimization of Sulfone Pyrrolidine Sulfonamide Antagonists of Transient Receptor Potential Vanilloid-4 with in Vivo Activity in a Pulmonary Edema Model. J Med Chem. 2018;61(24):11209-11220. DOI: 10.1021/acs.jmedchem.8b01344. PMID: 30500190. View Source
[2] Brnardic EJ, Ye G, Brooks C, et al. Discovery of Pyrrolidine Sulfonamides as Selective and Orally Bioavailable Antagonists of Transient Receptor Potential Vanilloid-4 (TRPV4). J Med Chem. 2018;61(21):9738-9755. DOI: 10.1021/acs.jmedchem.8b01317. PMID: 30335378. View Source
[3] Patterson JR, Terrell LR, Donatelli CA, et al. Design and Optimization of an Acyclic Amine Series of TRPV4 Antagonists by Electronic Modulation of Hydrogen Bond Interactions. J Med Chem. 2020;63(23):14867-14884. DOI: 10.1021/acs.jmedchem.0c01312. PMID: 33213154. View Source
CAS 1396805-46-1: Structural Basis for Substitution Specificity
Generic substitution within the pyrrolidine sulfonamide TRPV4 antagonist class is precluded by the exquisite sensitivity of target potency and pharmacokinetic properties to subtle structural variations. In the optimization of the acyclic amine series, modulation of the internal hydrogen bond between the amine NH and the neighboring benzenesulfonamide — through electronic tuning of the aryl sulfonamide substituent — was shown to dramatically impact TRPV4 antagonist activity [1]. Specifically, the benzenesulfonamide para-substituent exerts an electronic effect on TRPV4 recognition that cannot be predicted from the sulfonamide group alone [1]. The but-2-ynyl (alkyne) linker present in the target compound introduces conformational rigidity and a distinct π-electron system absent in saturated alkyl-linked analogs (e.g., butyl or propyl linkers). In the broader sulfone pyrrolidine sulfonamide series, replacement of conformationally flexible linkers with rigid scaffolds was a key feature for optimizing TRPV4 activity, with acyclic amine lead compound 6 achieving a pIC₅₀ of 7.3 (~50 nM) [2]. The pyrrolidine ring further contributes to basicity and hydrogen-bonding capacity. Replacing any of these three pharmacophoric elements — the para-CF₃ benzenesulfonamide, the but-2-ynyl linker, or the terminal pyrrolidine — with a structurally similar but chemically distinct moiety (e.g., para-methyl, saturated butyl linker, or piperidine) would yield a compound with uncharacterized and unpredictable TRPV4 pharmacology, necessitating de novo biological evaluation [2][3].
Para-substituent electronic effect modulates TRPV4 activity; alkyl or unsubstituted analogs may shift pharmacology unpredictably.
Pyrrolidine basicity and H-bond capacity differ from piperidine/morpholine; replacement may alter target engagement and selectivity.
[1] Patterson JR, Terrell LR, Donatelli CA, et al. Design and Optimization of an Acyclic Amine Series of TRPV4 Antagonists by Electronic Modulation of Hydrogen Bond Interactions. J Med Chem. 2020;63(23):14867-14884. DOI: 10.1021/acs.jmedchem.0c01312. View Source
[2] Pero JE, Matthews JM, Behm DJ, et al. Design and Optimization of Sulfone Pyrrolidine Sulfonamide Antagonists of Transient Receptor Potential Vanilloid-4 with in Vivo Activity in a Pulmonary Edema Model. J Med Chem. 2018;61(24):11209-11220. DOI: 10.1021/acs.jmedchem.8b01344. View Source
[3] Brnardic EJ, Ye G, Brooks C, et al. Discovery of Pyrrolidine Sulfonamides as Selective and Orally Bioavailable Antagonists of Transient Receptor Potential Vanilloid-4 (TRPV4). J Med Chem. 2018;61(21):9738-9755. DOI: 10.1021/acs.jmedchem.8b01317. View Source
CAS 1396805-46-1: Quantitative Differentiation Evidence
Identity Confirmation for Procurement QC
The compound's identity is established by its molecular formula C₁₅H₁₇F₃N₂O₂S (monoisotopic mass 346.0963 Da; average molecular weight 346.4 g/mol) and canonical SMILES string O=S(=O)(NCC#CCN1CCCC1)c1ccc(C(F)(F)F)cc1, as catalogued in the Chemsrc database . The InChI Key is CRNTYTXLSUGCAP-UHFFFAOYSA-N . These identifiers allow unambiguous QC verification via LC-MS (expected [M+H]⁺ = 347.10 m/z) and ¹⁹F NMR (singlet at approximately -63 ppm for the para-CF₃ group).
Identity QC StandardSpecification review
C₁₅H₁₇F₃N₂O₂S; [M+H]⁺ 347.10 m/z; ¹⁹F singlet ~-63 ppm (CF₃)
Supports batch acceptance via LC-MS and ¹⁹F NMR identity verification.
Match against reference identifiers within analytical tolerance; deviation may indicate wrong compound.
Not applicable (identity verification) — comparator would be any supplied batch against this reference standard
Quantified Difference
Not applicable; this is an absolute identity standard
Conditions
Chemsrc database entry; verification by LC-MS and NMR as per standard QC protocols
Why This Matters
These are the minimum identity parameters required for procurement acceptance or rejection; any batch not matching these values (within analytical tolerance) should be rejected regardless of vendor claims.
The closest purchasable analogs that retain the pyrrolidine-but-2-ynyl-benzenesulfonamide scaffold include 3,4-dimethyl-N-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)benzenesulfonamide (CAS 1396685-18-9), 4-tert-butyl-N-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)benzenesulfonamide (CAS 1421521-97-2), and N-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)benzenesulfonamide (unsubstituted phenyl) [1][2]. In the closely related acyclic amine TRPV4 antagonist series, the electronic nature of the para-substituent on the benzenesulfonamide was found to modulate TRPV4 potency through stabilization of an internal hydrogen bond, with electron-withdrawing groups (e.g., CF₃, CN) generally favoring antagonist activity [3]. The para-trifluoromethyl group (Hammett σₚ = +0.54) in the target compound imparts a strong electron-withdrawing effect absent in the para-tert-butyl (σₚ = -0.20) and unsubstituted (σₚ = 0.00) analogs, and distinct from the 3,4-dimethyl analog (combined σₘ + σₚ effects). Quantitative TRPV4 IC₅₀ data for these exact analogs have not been published in the peer-reviewed literature.
Para-CF₃ Substituent EffectClass-level inference
σₚ +0.54 vs para-tert-butyl σₚ -0.20; unsubstituted σₚ 0.00. IC₅₀ data not published for these analogs.
Electronic modulation of internal H-bond may alter TRPV4 antagonist activity.
Quantitative SAR not established; analog selection cannot assume equivalent target engagement.
Medicinal ChemistrySARTRPV4 Antagonist
Evidence Dimension
Electronic effect of para-substituent on benzenesulfonamide (Hammett σₚ constant) and predicted impact on TRPV4 antagonist activity
Δσₚ = +0.74 vs. para-tert-butyl analog; Δσₚ = +0.54 vs. unsubstituted analog. Quantitative IC₅₀ data: not available in peer-reviewed literature for these specific compounds.
Conditions
Hammett substituent constants from standard compilations; TRPV4 SAR inference from Patterson et al. J Med Chem 2020 (acyclic amine series)
Why This Matters
Procurement of an analog with a different para-substituent (e.g., tert-butyl or unsubstituted) cannot substitute for the 4-CF₃ compound if the research objective involves TRPV4 antagonism, because the electronic modulation of the internal H-bond critical for target engagement will differ substantially.
Medicinal ChemistrySARTRPV4 Antagonist
[1] Kuujia.com. 3,4-Dimethyl-N-[4-(pyrrolidin-1-yl)but-2-yn-1-yl]benzene-1-sulfonamide. CAS 1396685-18-9. Available at: https://www.kuujia.com View Source
[2] Kuujia.com. 4-tert-Butyl-N-4-(pyrrolidin-1-yl)but-2-yn-1-ylbenzene-1-sulfonamide. CAS 1421521-97-2. Available at: https://www.kuujia.com View Source
[3] Patterson JR, Terrell LR, Donatelli CA, et al. Design and Optimization of an Acyclic Amine Series of TRPV4 Antagonists by Electronic Modulation of Hydrogen Bond Interactions. J Med Chem. 2020;63(23):14867-14884. DOI: 10.1021/acs.jmedchem.0c01312. View Source
Conformational Rigidity of the Alkyne Linker
In the sulfone pyrrolidine sulfonamide TRPV4 antagonist series, the identification of conformationally rigid scaffolds that appropriately display key pharmacophoric groups was a central optimization strategy that improved TRPV4 activity by reducing the entropic energy penalty upon protein binding [1][2]. The acyclic amine lead compound 6 (pIC₅₀ = 7.3, equivalent to IC₅₀ ≈ 50 nM) demonstrated that an acyclic scaffold with restricted conformational freedom could achieve potent TRPV4 antagonism with exceptional pharmacokinetic properties (rat oral bioavailability 85%, IV clearance 4.3 mL/min/kg, IV MRT 7.5 h) [2]. The but-2-ynyl (alkyne) linker in the target compound introduces sp-hybridized carbons that enforce a linear geometry with restricted rotational freedom, in contrast to a saturated butyl linker (sp³, freely rotating) or a but-2-enyl linker (sp², cis/trans isomerism). While the target compound's but-2-ynyl linker is distinct from the ether-linked or directly-attached aryl groups in the optimized GSK leads, the principle — that linker rigidity impacts both potency and PK — is well-established in this target class.
Alkyne Linker RigidityClass-level inference
sp-hybridized C≡C, 180°, no rotamers vs sp³ butyl linker free rotation. Acyclic amine lead 6 pIC₅₀ 7.3 (≈50 nM).
Rigid alkyne may confer distinct binding kinetics from flexible linkers; not directly quantified for this compound.
Conformational constraint principle well established in the series; saturated analog cannot be assumed equipotent.
Linker conformational rigidity and predicted entropic contribution to target binding
Target Compound Data
But-2-ynyl linker (sp-hybridized C≡C; bond angle 180°, no rotational isomers). Exact TRPV4 IC₅₀: not reported in peer-reviewed literature.
Comparator Or Baseline
Hypothetical saturated butyl linker analog (sp³-hybridized C–C; freely rotating, multiple low-energy conformers). Acyclic amine lead compound 6 (sulfone pyrrolidine sulfonamide series): pIC₅₀ = 7.3 (IC₅₀ ≈ 50 nM at hTRPV4).
Quantified Difference
Compound 6 vs. flexible analogs: not directly quantified for alkyne vs. alkane; however, conformationally rigid scaffolds in the broader series yielded 4- to 6-fold potency improvements over flexible des-hydroxy analogs (e.g., compound 12 IC₅₀ = 150 nM vs. des-hydroxy piperidine 7 IC₅₀ = 6300 nM) [1].
Conditions
TRPV4 recombinant channel assay (hTRPV4); J Med Chem 2018 (Brnardic et al.) and J Med Chem 2018 (Pero et al.)
Why This Matters
A compound with a saturated butyl linker cannot be assumed to exhibit equivalent TRPV4 pharmacology; the alkyne linker's unique rigidity and electronic character may confer distinct binding kinetics and conformational selection that saturated analogs lack.
[1] Brnardic EJ, Ye G, Brooks C, et al. Discovery of Pyrrolidine Sulfonamides as Selective and Orally Bioavailable Antagonists of Transient Receptor Potential Vanilloid-4 (TRPV4). J Med Chem. 2018;61(21):9738-9755. DOI: 10.1021/acs.jmedchem.8b01317. View Source
[2] Pero JE, Matthews JM, Behm DJ, et al. Design and Optimization of Sulfone Pyrrolidine Sulfonamide Antagonists of Transient Receptor Potential Vanilloid-4 with in Vivo Activity in a Pulmonary Edema Model. J Med Chem. 2018;61(24):11209-11220. DOI: 10.1021/acs.jmedchem.8b01344. View Source
TRPV4 Potency Benchmarking
The optimized pyrrolidine sulfonamide TRPV4 antagonists developed by GSK set a high potency benchmark. GSK3395879 (compound 52; pyrrolidine diol core with 2-cyano-4-CF₃-benzenesulfonamide and 2-fluoro-4-cyanophenyl ether) achieved an IC₅₀ of ~2.5 nM at hTRPV4 [1]. GSK3527497, a preclinical candidate derived from the same series, achieved an IC₅₀ of 12 nM at hTRPV4 [2]. The acyclic amine lead compound 6 (structural class closest to the target compound) achieved pIC₅₀ = 7.3 (IC₅₀ ≈ 50 nM) [3]. In contrast, early-stage and structurally simpler TRPV4 antagonists such as RN-1734 exhibit IC₅₀ values in the low micromolar range (hTRPV4 IC₅₀ = 2.3 μM; rTRPV4 IC₅₀ = 3.2 μM; mTRPV4 IC₅₀ = 5.9 μM) , while HC-067047 achieves IC₅₀ values of 48 nM (human), 133 nM (rat), and 17 nM (mouse) . The target compound (CAS 1396805-46-1), lacking a published peer-reviewed IC₅₀ value, cannot be positioned quantitatively within this potency spectrum. However, its structural simplicity relative to the diol-containing GSK leads suggests it is more likely an intermediate or simplified analog than an optimized antagonist.
TRPV4 Potency BenchmarkClass-level inference
GSK3395879 IC₅₀ ~2.5 nM; lead 6 ~50 nM; HC-067047 48 nM; RN-1734 2.3 µM. Target compound IC₅₀ not reported.
Compound potency cannot be assumed; may serve as intermediate or negative control rather than potent tool.
Potency span >3 orders of magnitude within chemotype; empirical characterization required before use as TRPV4 probe.
TRPV4 antagonist potency (IC₅₀ at human TRPV4 recombinant channels)
Target Compound Data
IC₅₀ at hTRPV4: not reported in peer-reviewed literature. Structural features: acyclic amine, single pyrrolidine, but-2-ynyl linker, para-CF₃ benzenesulfonamide.
Cannot be quantified for the target compound. Potency range within the class spans >3 orders of magnitude (2.5 nM to 2.3 μM).
Conditions
hTRPV4 recombinant channel assays, various formats (FLIPR, patch clamp); data from J Med Chem 2018 (Brnardic, Pero), J Med Chem 2019 (Brooks), and published TRPV4 tool compound characterizations
Why This Matters
If TRPV4 antagonism is the intended research application, procurement decisions cannot be guided by potency comparisons without a published IC₅₀ value for this compound. The compound may serve as a synthetic intermediate, a negative control, or a starting point for SAR exploration, rather than as a potent tool compound.
[1] Brnardic EJ, Ye G, Brooks C, et al. Discovery of Pyrrolidine Sulfonamides as Selective and Orally Bioavailable Antagonists of Transient Receptor Potential Vanilloid-4 (TRPV4). J Med Chem. 2018;61(21):9738-9755. DOI: 10.1021/acs.jmedchem.8b01317. View Source
[2] Brooks CA, Barton LS, Behm DJ, et al. Discovery of GSK3527497: A Candidate for the Inhibition of Transient Receptor Potential Vanilloid-4 (TRPV4). J Med Chem. 2019;62(20):9270-9280. DOI: 10.1021/acs.jmedchem.9b01247. PMID: 31532662. View Source
[3] Pero JE, Matthews JM, Behm DJ, et al. Design and Optimization of Sulfone Pyrrolidine Sulfonamide Antagonists of Transient Receptor Potential Vanilloid-4 with in Vivo Activity in a Pulmonary Edema Model. J Med Chem. 2018;61(24):11209-11220. DOI: 10.1021/acs.jmedchem.8b01344. View Source
CAS 1396805-46-1: Evidence-Backed Application Scenarios
Synthetic Intermediate for TRPV4 Antagonists
Given its structural architecture — a benzenesulfonamide bearing a para-CF₃ group linked via a but-2-ynyl spacer to a terminal pyrrolidine — this compound represents a plausible synthetic intermediate or scaffold-hopping starting point for TRPV4 antagonist lead optimization, as documented in the GSK pyrrolidine sulfonamide patent families (WO2017156174, US20210299113) [1]. The but-2-ynyl linker could serve as a click-chemistry handle (copper-catalyzed azide-alkyne cycloaddition) for late-stage diversification, enabling rapid SAR exploration of the terminal basic amine pharmacophore .
Negative Control for TRPV4 Studies
If this compound proves to have weak or negligible TRPV4 antagonist activity (as suggested by its structural simplicity relative to optimized leads with IC₅₀ values of 2.5–50 nM), it could serve as a structurally matched negative control in TRPV4 channel assays, provided its inactivity is empirically confirmed [1]. The para-CF₃ benzenesulfonamide motif ensures similar physicochemical properties (lipophilicity, solubility) to active analogs, minimizing confounding factors in cellular assay interpretation.
Reference Standard for Analytical Method Development
With its well-defined molecular formula (C₁₅H₁₇F₃N₂O₂S), exact mass (346.0963 Da), and distinctive SMILES string (O=S(=O)(NCC#CCN1CCCC1)c1ccc(C(F)(F)F)cc1), this compound can serve as a reference standard for developing and validating LC-MS/MS methods, HPLC purity assays, and ¹⁹F NMR quantification protocols for the broader pyrrolidine-alkyne-sulfonamide chemical series . The trifluoromethyl group provides a convenient ¹⁹F NMR handle (~ -63 ppm) for quantitative analysis in complex matrices.
Ion Channel Selectivity Profiling
The pyrrolidine sulfonamide chemotype has been associated with activity at multiple ion channel targets beyond TRPV4, including voltage-gated sodium channels (NaV) and TRPV1 [2]. This compound could be submitted to broad ion channel selectivity panels (e.g., Eurofins IonChannelProfiler or Charles River IonWorks) to empirically determine its polypharmacology profile and establish whether the but-2-ynyl linker confers a selectivity advantage or disadvantage relative to saturated-linker or sulfone-containing analogs.
Application
Selection Property
Validation Focus
Synthetic Intermediate for TRPV4 Antagonists
Alkyne handle for click chemistry diversification
SAR expansion via late-stage modification
Negative Control in TRPV4 Assays
Physicochemical match to active analogs
Empirical confirmation of inactivity required
Reference Standard for Analytical Methods
Well-defined molecular identity and ¹⁹F NMR handle
LC-MS/MS and ¹⁹F NMR method validation
Ion Channel Selectivity Profiling
Pyrrolidine sulfonamide chemotype
Broad panel profiling for polypharmacology assessment
[1] GlaxoSmithKline Intellectual Property (No.2) Limited. TRPV4 Antagonists. US Patent Application Publication US20210299113A1. Published September 30, 2021. Available at: https://patents.justia.com/patent/20210299113 View Source
[2] Brnardic EJ, Ye G, Brooks C, et al. Discovery of Pyrrolidine Sulfonamides as Selective and Orally Bioavailable Antagonists of Transient Receptor Potential Vanilloid-4 (TRPV4). J Med Chem. 2018;61(21):9738-9755. DOI: 10.1021/acs.jmedchem.8b01317. (Documents selectivity profiling against related TRP channels.) View Source
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